Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Overview
Description
Mechanism of Action
Target of Action
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, also known as Methyl 5-Bromo-7-azaindole-2-carboxylate, can be used as antagonists to treat or prevent disorders in which corticotropin-releasing hormone receptor 1 (CRHR1) and/or corticotropin-releasing hormone receptor 2 (CRHR2) are involved .
Mode of Action
It is known that the compound interacts with its targets, crhr1 and crhr2, and inhibits their activity . This inhibition can lead to changes in the physiological responses mediated by these receptors.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of CRHR1 and CRHR2. These receptors are involved in the regulation of various physiological processes, including stress response, inflammation, and energy homeostasis . By inhibiting these receptors, this compound may affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific physiological context. Given its role as an antagonist of CRHR1 and CRHR2, the compound could potentially modulate stress responses, inflammation, and energy homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine-2-carboxylate followed by esterification with methanol . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives .
Scientific Research Applications
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is used in a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-3-5-2-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCRRTVKYSKHJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679104 | |
Record name | Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-83-1 | |
Record name | Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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